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Compound of Interest

Compound Name: Feigrisolide A

Cat. No.: B1246258 Get Quote

For immediate attention: Researchers analyzing what is believed to be Feigrisolide A should

be aware that the originally published structure has been revised. This guide addresses the

historical ambiguity and provides data for the correct structure, now identified as (-)-nonactic

acid.

Frequently Asked Questions (FAQs)
Q1: My 1H and 13C NMR data for what I isolated as Feigrisolide A does not match the data in

the original publication. What is the issue?

A1: The discrepancy arises because the initially proposed structure of Feigrisolide A was later

found to be incorrect. Total synthesis of the proposed structure revealed that its NMR spectral

data did not match that of the natural product.[1][2][3] Subsequent comparative analysis of

spectral data led to the conclusion that Feigrisolide A is, in fact, identical to the known natural

product (-)-nonactic acid.[1][2][3] Therefore, you should compare your data to the established

values for (-)-nonactic acid.

Q2: What is the correct structure of Feigrisolide A?

A2: The correct structure of Feigrisolide A is that of (-)-nonactic acid.[1][2][3]

Q3: Where can I find the correct 1H and 13C NMR data for Feigrisolide A ((-)-nonactic acid)?
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A3: The following tables summarize the 1H and 13C NMR spectral data for precursors of

nonactic acid, which are structurally very similar and provide a strong reference for the correct

structure. The data was recorded in methanol-d4.[1]

Troubleshooting Common NMR Ambiguities for (-)-
Nonactic Acid
This section provides guidance on resolving common issues encountered during the structural

elucidation of (-)-nonactic acid using NMR spectroscopy.

Issue 1: Overlapping signals in the 1H NMR spectrum,
particularly in the aliphatic region.
Solution:

Overlapping proton signals are common in molecules with multiple methylene and methine

groups in similar electronic environments. To resolve these ambiguities, 2D NMR experiments

are essential.

COSY (Correlation Spectroscopy): Use a COSY experiment to identify proton-proton

coupling networks. This will allow you to trace the connectivity of the carbon backbone. For

example, the correlation between the methyl protons and their adjacent methine proton can

be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each

proton to its directly attached carbon. This is crucial for assigning the 13C chemical shifts

based on the less congested 1H spectrum.

TOCSY (Total Correlation Spectroscopy): If there are isolated spin systems, a TOCSY

experiment can help to identify all the protons within that system, even if they are not directly

coupled.

Issue 2: Difficulty in assigning quaternary carbons.
Solution:
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Quaternary carbons do not have attached protons and therefore do not show correlations in

HSQC or COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the primary tool

for assigning quaternary carbons. It reveals correlations between protons and carbons that

are two or three bonds away. For instance, the methyl protons will show HMBC correlations

to the adjacent quaternary carbons, allowing for their unambiguous assignment.

Issue 3: Confirming the relative stereochemistry.
Solution:

Determining the relative stereochemistry of the chiral centers in (-)-nonactic acid is critical.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): These experiments show through-space correlations between protons

that are in close proximity, typically within 5 Å. By analyzing the NOE/ROE cross-peaks, you

can deduce the relative orientation of substituents on the stereocenters. For example, a

strong NOE between a methyl group and a methine proton on a neighboring stereocenter

can indicate their syn relationship.

Data Presentation
Table 1: 1H and 13C NMR Data of Nonactic Acid Precursor (Compound 3) in Methanol-d4[1]
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Position δC (ppm) δH (ppm), mult. (J in Hz)

1 173.0, s

2 130.5, s

3 144.3, d 6.72 (tq, 7.5, 1.5)

4 33.1, t 2.22 (q, 7.5)

5 36.4, t 1.63 (m)

6 68.3, d 4.04 (m)

7 42.1, t 1.70 (m)

8 134.1, s

9 23.3, q 2.17 (s)

10 -

11 12.9, q 1.82 (br s)

Note: Data is for a precursor and may show slight variations from (-)-nonactic acid, particularly

around the carboxylic acid terminus.

Experimental Protocols
The following are generalized protocols for the key NMR experiments used in the structural

elucidation of (-)-nonactic acid. Spectrometer parameters should be optimized for the specific

instrument and sample concentration.

1. 1H NMR

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Solvent: CDCl3 or Methanol-d4.

Temperature: 298 K.

Acquisition Parameters:
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Spectral Width (SW): 12-16 ppm.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans (NS): 8-16.

2. 13C NMR

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Solvent: CDCl3 or Methanol-d4.

Temperature: 298 K.

Acquisition Parameters:

Spectral Width (SW): 200-240 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds.

Number of Scans (NS): 1024 or more, depending on concentration.

3. 2D COSY

Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

Acquisition Parameters:

Acquire data in both F1 and F2 dimensions with sufficient resolution to resolve couplings.

Typically 2048 data points in F2 and 256-512 increments in F1.

4. 2D HSQC
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Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g.,

hsqcedetgpsisp2.3).

Acquisition Parameters:

Set spectral widths to cover the full 1H and 13C chemical shift ranges.

Optimize for an average one-bond 1JCH coupling constant of ~145 Hz.

5. 2D HMBC

Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

Acquisition Parameters:

Optimize the long-range coupling delay (D6) for an average nJCH of 8-10 Hz.

6. 2D NOESY/ROESY

Pulse Program: Gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph).

Acquisition Parameters:

Use a mixing time (D8) appropriate for the molecular size. For a molecule of this size, 200-

500 ms is a good starting point.

Visualizations
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Caption: Workflow illustrating the process of structural revision for Feigrisolide A.
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Caption: Experimental workflow for the complete NMR-based structure elucidation of (-)-

nonactic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Resolving Ambiguities in
Feigrisolide A NMR Spectral Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246258#resolving-ambiguities-in-feigrisolide-a-nmr-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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